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Introduction
Frevecitinib (KN-002) is a first-in-class, inhaled, small-molecule pan-Janus kinase (JAK)

inhibitor under development by Kinaset Therapeutics for the treatment of inflammatory airway

diseases, primarily asthma and chronic obstructive pulmonary disease (COPD).[1][2] As a pan-

JAK inhibitor, frevecitinib targets JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2), aiming to

modulate the signaling of multiple pro-inflammatory cytokines involved in both eosinophilic and

non-eosinophilic asthma.[3][4][5][6] This document provides a comprehensive technical guide

to the early-phase clinical trial results for frevecitinib, focusing on available quantitative data,

experimental protocols, and key mechanistic insights.

Mechanism of Action: Pan-JAK Inhibition
Frevecitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, a

critical intracellular cascade for numerous cytokines and growth factors implicated in airway

inflammation. By blocking the activity of all four JAK family members, frevecitinib has the

potential to provide broad anti-inflammatory effects.

Signaling Pathway
The JAK-STAT pathway is initiated by the binding of cytokines to their cognate receptors on the

cell surface. This binding event brings the associated JAKs into close proximity, leading to their

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15573473?utm_src=pdf-interest
https://www.benchchem.com/product/b15573473?utm_src=pdf-body
https://www.pharmaceutical-technology.com/data-insights/frevecitinib-kinaset-therapeutics-asthma-likelihood-of-approval/
https://trial.medpath.com/news/448a2b9928c0568b/fda-clears-ind-for-novel-inhaled-jak-inhibitor-frevecitinib-in-severe-asthma-treatment
https://www.benchchem.com/product/b15573473?utm_src=pdf-body
https://synapse.patsnap.com/article/kinaset-therapeutics-to-present-phase-1-results-of-frevecitinib-for-asthma-and-copd-at-ers-congress
https://respiratory-therapy.com/disorders-diseases/chronic-pulmonary-disorders/asthma/fda-accepts-new-drug-application-inhaled-dry-powder-asthma-therapy/
https://www.hcplive.com/view/fda-clears-ind-frevecitinib-asthma-inhaler
https://www.kinasettherapeutics.com/09-04-24-kinaset-therapeutics-to-share-outcomes-from-the-phase-1-clinical-evaluation-of-frevecitinib
https://www.benchchem.com/product/b15573473?utm_src=pdf-body
https://www.benchchem.com/product/b15573473?utm_src=pdf-body
https://www.benchchem.com/product/b15573473?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


autophosphorylation and activation. The activated JAKs then phosphorylate the receptor,

creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.

Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization

and translocation to the nucleus, where they modulate the transcription of target genes

involved in inflammation and immune responses. Frevecitinib, by inhibiting the kinase activity

of JAKs, disrupts this signaling cascade.
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Caption: Frevecitinib inhibits the JAK-STAT signaling pathway.
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Early-Phase Clinical Development Program
(NCT05006521)
A Phase 1, randomized, double-blind, placebo-controlled study (NCT05006521) was conducted

to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of

frevecitinib.[3] The trial consisted of four parts:

Part 1: Single Ascending Dose (SAD) study in healthy volunteers.

Part 2: Multiple Ascending Dose (MAD) study in subjects with stable, mild asthma.

Part 3: Repeat dose study in patients with moderate to severe asthma.

Part 4: Repeat dose study in patients with COPD.

The study enrolled a total of 117 subjects across all parts.[7]

Experimental Protocols
Detailed experimental protocols for the NCT05006521 study are not yet fully published.

However, based on available information, the following methodologies were employed:

Study Design: The study was a randomized, double-blind, placebo-controlled trial.[7]

Part 3 Dosing: In Part 3 of the study involving patients with moderate to severe asthma,

participants received frevecitinib 4 mg twice-daily or a matching placebo for 10 consecutive

days.[8]

Inclusion Criteria (General): Male or female, 18-55 years old, with a body mass index (BMI)

of 18 to 32 kg/m2 and a weight of at least 50 kg. Willing and able to provide informed

consent and comply with the study protocol.

Exclusion Criteria (General): Clinically significant laboratory test abnormalities, abnormal

blood pressure and/or pulse rate, clinically significant ECG abnormalities, respiratory tract

infection within 6 weeks of screening, and a positive test for active COVID-19.

Efficacy Assessments (Part 3):
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Spirometry: Pre-dose spirometry was performed on Days 1-10, with serial post-dose

measures on Days 1 and 10.

Asthma Control Questionnaire (ACQ-6): Pre-dose ACQ-6 was scored on Day 1 and Day

10.

Sputum Induction: Sputum induction was performed at screening and on Day 10 in a

subset of subjects.

Pharmacokinetic Assessments: Plasma concentrations of frevecitinib were measured to

assess pharmacokinetic parameters.

Safety Assessments: Safety and tolerability were monitored throughout the study.
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Caption: Workflow for Part 3 of the Phase 1b study.
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The primary efficacy data available from the early-phase trials of frevecitinib comes from Part

3 of the Phase 1b study in patients with moderate to severe asthma.

Table 1: Efficacy Outcomes in Moderate to Severe Asthma (Part 3 of Phase 1b Study)

Efficacy Endpoint Frevecitinib (n=17) Placebo (n=6)
Placebo-Corrected
Change

Change in FEV1 (mL)

at Day 10

Overall Population - - 120

Blood Eosinophils

≥300 cells/µL
- - 190

Change in ACQ-6

Score at Day 10

Overall Population - - -0.15

Blood Eosinophils

≥300 cells/µL
- - -0.46

Sputum Eosinophil

Count

Change from Baseline
Decreased in all

subjects (n=6)

Increased in all

subjects (n=2)
-

Mean Placebo-

Corrected Change (x

10^6/g)

- - 0.220

Data from the American Thoracic Society (ATS) 2025 International Conference abstract.[8]

In addition to the data presented in the table, the study reported that 70% of frevecitinib-

treated subjects with baseline blood eosinophil levels ≥300 cells/µL achieved a clinically

meaningful reduction in ACQ-6 of at least -0.5 points at Day 10, compared to 0% in the placebo

group.[9] Furthermore, 4 out of 6 frevecitinib-treated subjects with evaluable sputum samples

achieved normal sputum eosinophil levels (<3%) by Day 10.[8]
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Phase 1b studies also demonstrated clinically relevant reductions in fractional exhaled nitric

oxide (FeNO), a key marker of airway inflammation, in patients with both mild and moderate-to-

severe asthma.[4][5] Notably, these reductions were observed in patients with blood eosinophil

counts below 300 cells/mm³ and even below 150 cells/mm³, populations that are often less

responsive to other therapies.[4][5]

Pharmacokinetic Data
Detailed quantitative pharmacokinetic data from the Phase 1 studies have not been made

publicly available. However, the available information indicates the following:

Table 2: Summary of Pharmacokinetic Findings

Parameter Finding

Dose Proportionality
Dose-proportional pharmacokinetics were

observed.[4][7]

Systemic Exposure

Plasma levels were below pharmacologically

active concentrations, indicating minimal

systemic exposure.[4][7]

The formulation of frevecitinib as a dry powder for inhalation is designed to achieve

therapeutic drug concentrations directly in the lungs while minimizing systemic absorption.[6]

Safety and Tolerability
Frevecitinib was reported to be well-tolerated in the Phase 1 clinical program.

Table 3: Summary of Safety Findings
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Aspect Finding

Overall Safety
No significant systemic or local safety concerns

were reported.[4][7]

Tolerability

The drug was well-tolerated by subjects with

COPD on background therapy and by subjects

with moderate to severe asthma using

ICS/LABA.[7]

Specific adverse event data and frequency are not yet publicly available.

Future Development
Following the positive results from the Phase 1 program, Kinaset Therapeutics has received

clearance from the U.S. Food and Drug Administration (FDA) for their Investigational New Drug

(IND) application to proceed with a Phase 2b dose-ranging trial.[7] This trial is expected to

begin in mid-2025 and will evaluate three doses of dry powder frevecitinib in patients with

severe asthma that is not adequately controlled with inhaled corticosteroids (ICS) and long-

acting beta-agonists (LABA) therapy.[7]

Conclusion
The early-phase clinical trial results for frevecitinib are promising, demonstrating proof-of-

concept for this novel inhaled pan-JAK inhibitor in the treatment of asthma. The observed

improvements in lung function, asthma control, and airway inflammation markers, coupled with

a favorable safety profile and minimal systemic exposure, support its continued development.

The upcoming Phase 2b trial will be crucial in determining the optimal dose and further

establishing the efficacy and safety of frevecitinib in a larger patient population with

uncontrolled severe asthma. The data generated from this next phase of development will be

critical for defining the potential role of frevecitinib in the future management of severe airway

diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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